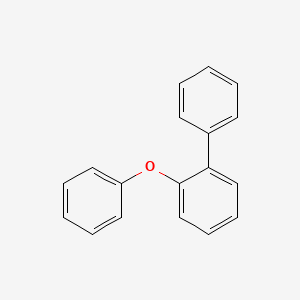

2-Phenoxybiphenyl

説明

Structure

3D Structure

特性

IUPAC Name |

1-phenoxy-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c1-3-9-15(10-4-1)17-13-7-8-14-18(17)19-16-11-5-2-6-12-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJWZORSTYATLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10891183 | |

| Record name | 2-Biphenylyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6738-04-1, 28984-89-6 | |

| Record name | 2-Phenoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6738-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Biphenylyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxy-2-diphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Biphenylyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10891183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BIPHENYLYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051GW48I3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Phenoxybiphenyl and Its Derivatives

Established Synthetic Pathways

Established synthetic pathways for 2-phenoxybiphenyl and its derivatives primarily involve precursor-based synthesis and subsequent derivatization strategies. These methods allow for the creation of a wide array of functionalized molecules with applications in materials science and medicinal chemistry.

Precursor-Based Synthesis

The synthesis of this compound derivatives often begins with the construction of a core biphenyl (B1667301) or phenoxyphenyl structure, which is then further modified. Key precursors include diamines, boronic acids, and dinitriles.

A significant precursor, 2,2'-bis(p-aminophenoxy)biphenyl, is synthesized from biphenyl-2,2'-diol and p-fluoronitrobenzene. This process involves a nucleophilic aromatic substitution reaction, followed by the reduction of the resulting dinitro compound. The reaction of biphenyl-2,2'-diol with p-fluoronitrobenzene yields 2,2'-bis(p-nitrophenoxy)biphenyl. Subsequent catalytic reduction of the nitro groups, typically using a catalyst such as palladium on carbon (Pd/C) with a reducing agent like hydrazine (B178648) hydrate (B1144303) or through catalytic hydrogenation, affords the desired diamine, 2,2'-bis(p-aminophenoxy)biphenyl. ntu.edu.twntu.edu.twacs.org This diamine is a valuable monomer for the synthesis of high-performance aromatic polyamides and polyimides. ntu.edu.twntu.edu.tw

A similar strategy can be applied to synthesize 4,4'-bis(4-aminophenoxy)biphenyl, starting from biphenol and p-chloronitrobenzene. The initial condensation reaction is followed by a hydrogenation reduction to yield the final diamine product. google.com

Table 1: Synthesis of Diamine Precursors

| Starting Materials | Intermediate Product | Final Product | Key Reaction Steps |

|---|---|---|---|

| Biphenyl-2,2'-diol, p-Fluoronitrobenzene | 2,2'-bis(p-nitrophenoxy)biphenyl | 2,2'-bis(p-aminophenoxy)biphenyl | Nucleophilic Aromatic Substitution, Catalytic Reduction ntu.edu.twntu.edu.tw |

2-Phenoxyphenyl boronic acid is a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. ontosight.aifujifilm.com This reaction enables the formation of carbon-carbon bonds between the 2-phenoxyphenyl group and various organic halides. For instance, 2-phenoxyphenyl boronic acid can be coupled with appropriate partners to synthesize derivatives of 2-aryl-propionic acids, a class of compounds with known pharmacological activities. yakhak.orggoogle.com The synthesis of amino-propionic acid derivatives can be achieved by coupling 2-phenoxyphenyl boronic acid with a suitably functionalized propionic acid derivative containing a halide. The resulting product can then be further modified to introduce an amino group. The versatility of the Suzuki-Miyaura reaction allows for a broad range of substrates to be used, leading to a diverse library of amino-propionic acid derivatives. researchgate.netnih.gov

The Chan-Lam coupling reaction provides an alternative route, where aryl boronic acids react with amines in the presence of a copper catalyst to form C-N bonds. nih.govresearchgate.net This method could be employed to directly introduce an amino functionality to the 2-phenoxyphenyl scaffold.

Table 2: Cross-Coupling Reactions with 2-Phenoxyphenyl Boronic Acid

| Reaction Type | Coupling Partners | Catalyst | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | 2-Phenoxyphenyl boronic acid, Aryl/Vinyl Halide | Palladium | Aryl-substituted phenoxybiphenyls researchgate.netnih.gov |

Phthalocyanines are large, aromatic macrocyclic compounds with significant applications in dyes, pigments, and chemical sensors. redalyc.orgjchemrev.com Their synthesis often involves the tetramerization of phthalonitrile (B49051) derivatives. rsc.orgnih.gov Dicyanophenoxybiphenyls serve as key precursors for the synthesis of phenoxy-substituted phthalocyanines. These precursors can be synthesized through nucleophilic aromatic substitution reactions. For example, a substituted biphenol can react with a nitrophthalonitrile, followed by conversion of the nitro group to a cyano group, or by direct reaction with a fluorophthalonitrile.

One reported synthesis involves the reaction of 4-nitrophthalonitrile (B195368) with an aminophenoxy fragment, followed by diazotization and reduction to create a hydrazine-linked phthalonitrile. This can then react with 1,3-dicarbonyl compounds to yield novel phthalonitrile precursors. isuct.ru These dicyanophenoxybiphenyl precursors can then undergo cyclotetramerization, often in the presence of a metal salt, to form the corresponding metal-complexed phthalocyanine. rsc.org

Utilization of 2-Phenoxyphenyl Boronic Acid in Cross-Coupling Reactions for Amino-Propionic Acid Derivatives

Derivatization Strategies

Derivatization involves modifying a pre-existing this compound core to introduce new functional groups. This is a common strategy to fine-tune the properties of the molecule for specific applications.

The introduction of amine functionalities onto the this compound skeleton can be achieved through various synthetic routes. One common method is the reduction of a corresponding nitro-substituted precursor. For example, if a 2-chloro-2'-phenoxybiphenyl structure bearing a nitro group at the 4-position is available, it can be reduced to 2-chloro-2'-phenoxybiphenyl-4-amine using standard reducing agents like iron powder in an acidic medium or through catalytic hydrogenation.

Alternatively, a Gomberg-Bachmann reaction can be employed. For instance, the synthesis of 4'-chloro-2-aminobiphenyl involves the diazotization of p-chloroaniline, followed by a Gomberg-Bachmann reaction with aniline (B41778) under alkaline conditions. google.com A similar approach could be adapted for phenoxy-substituted anilines.

Direct amination is also possible. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, allows for the direct formation of a C-N bond between an aryl halide (such as a halogenated this compound) and an amine.

Derivatization reactions are crucial for modifying the chemical properties of compounds for analytical purposes, such as in gas chromatography, or for creating new molecules with desired biological or material properties. researchgate.netjfda-online.comsci-hub.se The introduction of an amine group, in particular, provides a handle for further functionalization, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles. jpionline.org

Emerging Synthetic Approaches and Catalytic Methods

The synthesis of this compound and its analogues has been significantly advanced through the development of novel catalytic systems. These modern methods offer improvements in terms of efficiency, selectivity, and substrate scope compared to traditional approaches.

Catalytic Reduction in Amine Synthesis

The introduction of an amino group to the this compound framework is a crucial step for creating a variety of derivatives with diverse applications. A common strategy involves the reduction of a corresponding nitro-substituted precursor. The catalytic reduction of nitroaromatic compounds is a well-established and efficient method for the synthesis of anilines. nih.gov

One of the primary methods for preparing 2-aminobiphenyl, a closely related compound, is through the hydrogenation of 2-nitrobiphenyl (B167123). chemicalbook.comchemicalbook.com This transformation can be achieved using various reducing agents and catalytic systems. For instance, the reduction of 2-nitrobiphenyl can be carried out using stannous chloride in ethanol, followed by treatment with a strong base. chemicalbook.com

Catalytic hydrogenation represents a more atom-economical and environmentally benign approach. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. wikipedia.org The general transformation for the synthesis of an amino-biphenyl derivative from a nitro-biphenyl precursor is illustrated below:

General Reaction for Catalytic Hydrogenation of a Nitro-Biphenyl Derivative

R-C₆H₄-C₆H₄-NO₂ + 3H₂ --(Catalyst)--> R-C₆H₄-C₆H₄-NH₂ + 2H₂O

Where R can represent a phenoxy group or other substituents.

The choice of catalyst and reaction conditions can be tuned to achieve high yields and selectivity, even in the presence of other functional groups. The progress of the reduction of nitro compounds can proceed through various intermediates, such as nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final amine product. orientjchem.orgmdpi.com The selective reduction to hydroxylamines is also possible under specific conditions. nih.govresearchgate.net

Interactive Table: Catalytic Systems for Nitroarene Reduction

| Catalyst System | Reductant | Substrate Example | Product Example | Key Features |

| SnCl₂/Ethanol | SnCl₂ | 2-Nitrobiphenyl | 2-Aminobiphenyl | Classical, high yield chemicalbook.com |

| Raney Nickel | H₂ | Nitroaromatics | Anilines | Industrial applicability wikipedia.org |

| Palladium on Carbon (Pd/C) | H₂ | α,β-Unsaturated nitro compounds | Saturated amines | High efficiency wikipedia.org |

| Iron/Acetic Acid | Fe | Nitroaromatics | Anilines | Cost-effective wikipedia.org |

Palladium-Catalyzed Coupling Reactions in Biphenyl Derivative Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are particularly valuable for the construction of the biaryl core of this compound and its derivatives. The most prominent among these are the Suzuki-Miyaura, Heck, and Ullmann reactions. lumenlearning.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. lumenlearning.com This method is widely used for creating the biphenyl linkage due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.com A general procedure for a Suzuki-Miyaura reaction to form a biphenyl derivative involves reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base in a suitable solvent system. chemicalbook.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com

The Heck reaction provides another avenue for C-C bond formation, typically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. lumenlearning.com While not directly forming a biaryl bond in its most common form, variations of the Heck reaction can be employed in the synthesis of complex biphenyl-containing structures.

The Ullmann reaction , traditionally a copper-catalyzed homocoupling of aryl halides at high temperatures, has been significantly improved through the use of palladium catalysts. wikipedia.org Modern palladium-catalyzed Ullmann reactions can facilitate the cross-coupling of two different aryl halides under milder conditions, offering a direct route to unsymmetrical biaryls. nih.govwikipedia.org These advancements have broadened the scope and applicability of the Ullmann reaction in the synthesis of complex molecules. researchgate.net

Interactive Table: Palladium-Catalyzed Reactions for Biphenyl Formation

| Reaction Name | Key Reactants | Catalyst System (Example) | Key Features |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd(OAc)₂, Ligand, Base | Mild conditions, high functional group tolerance lumenlearning.commdpi.com |

| Heck Reaction | Unsaturated halide, Alkene | Pd catalyst, Base | Forms substituted alkenes lumenlearning.com |

| Palladium-Catalyzed Ullmann Reaction | Two different aryl halides | Pd catalyst, Cu | Direct synthesis of unsymmetrical biaryls nih.govwikipedia.org |

Principles of Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. yale.edu These principles include the prevention of waste, maximization of atom economy, use of less hazardous chemical syntheses, and design for energy efficiency. yale.edu

In the context of this compound synthesis, a key transformation is the formation of the diaryl ether bond. Green chemistry approaches to diaryl ether synthesis aim to replace harsh reaction conditions and stoichiometric reagents with more sustainable alternatives. ritsumei.ac.jpnih.gov This includes the use of water as a solvent, the development of metal-free catalytic systems, and the use of recyclable catalysts. ritsumei.ac.jpnih.govsu.se

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgscranton.edu Reactions with high atom economy generate less waste. For instance, a direct coupling reaction that forms this compound from phenol (B47542) and a phenylating agent with minimal byproducts would have a high atom economy. google.com

The use of catalysis is another fundamental principle of green chemistry. Catalytic reactions are preferable to stoichiometric ones as they reduce the amount of waste generated. yale.edu The palladium-catalyzed coupling reactions discussed in the previous section are excellent examples of this principle in action. Furthermore, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled enhances the sustainability of the process. nih.gov

Designing safer chemical syntheses involves choosing reagents and reaction pathways that minimize toxicity and environmental harm. yale.edu For example, moving away from toxic solvents and hazardous reagents towards greener alternatives is a key goal. The development of metal-free methods for diaryl ether synthesis, such as those utilizing diaryliodonium salts, represents a step in this direction. su.se

Finally, energy efficiency is another important consideration. yale.edu Developing synthetic routes that can be performed at ambient temperature and pressure reduces the energy consumption and environmental footprint of the chemical process.

Applications of 2 Phenoxybiphenyl in Advanced Materials Science

Integration into Polymeric Systems

The incorporation of 2-phenoxybiphenyl units into polymer backbones or as pendant groups has a profound impact on the final properties of the material. Polymers are a cornerstone of modern materials, and their architecture—the very shape of a single polymer molecule—dictates their function. nih.gov The inclusion of moieties like this compound allows for precise control over this architecture, leading to materials with tailored characteristics. nih.gov

Structural Units in Polyamides and Polyketones

This compound derivatives serve as key building blocks in the synthesis of high-performance polymers such as polyamides and polyketones. google.com Wholly aromatic polyketones are a class of high-performance thermoplastics known for their excellent strength, chemical resistance, and high-temperature stability. researchgate.net The properties of these polymers are significantly influenced by the polar ketone groups in their main chain. kdfeddersen.com

In the formation of polyketones, derivatives like bis(acetyl)phenoxybiphenyl can be reacted with other aromatic compounds. google.com Similarly, these structural units can be integrated into polyamides, which are known for their toughness and durability. google.commdpi.com The process often involves reacting a compound containing a trichloromethylketone group with a diamine to form the polyamide linkage. google.com The inclusion of the bulky phenoxybiphenyl structure within the polymer chain is a key factor in achieving desirable material properties.

Influence on Polymer Architecture and Macromolecular Properties

The term "polymer architecture" describes the topology or shape of an individual polymer molecule, which can range from linear to branched or cross-linked structures. nih.gov Introducing bulky pendant groups is a recognized strategy for modifying polymer architecture to enhance properties like solubility. mdpi.com The this compound group, being both bulky and possessing a degree of flexibility from its ether bond, significantly influences the macromolecular arrangement.

Its incorporation disrupts the symmetry and close packing of polymer chains. mdpi.com This disruption increases the free volume between chains, which facilitates the penetration of solvents and substantially improves the solubility of otherwise rigid aromatic polymers. mdpi.com Furthermore, this modification can enhance thermal stability and alter the mechanical properties of the resulting polymer films, making them robust and flexible. mdpi.com

| Property Influence | Description | Source(s) |

| Solubility | The bulky phenoxybiphenyl group disrupts chain packing, increasing free volume and allowing solvent molecules to penetrate more easily, thus improving solubility in organic solvents. | mdpi.com |

| Thermal Stability | The aromatic structure contributes to excellent thermal stability, with polymers incorporating these units showing high decomposition temperatures. | |

| Mechanical Properties | The introduction of such groups can affect chain sliding and deformation mechanisms, influencing tensile strength and elongation. | mdpi.com |

| Chain Packing | The non-linear, bulky nature of the group reduces the efficiency of polymer chain packing, which can lower density and crystallinity. | mdpi.com |

Functional Materials Development

The electronic and photophysical properties of this compound lend themselves to the development of advanced functional materials, particularly in the realm of organic electronics where molecular structure directly governs performance. zju.edu.cn

Organic Optoelectronics and Semiconducting Materials, including Light-Emitting Diodes and Photovoltaic Cells

Organic semiconductors are pivotal to technologies like organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. sdu.dk These devices rely on specially designed organic materials to transport charges and emit or absorb light. sdu.dkossila.com The performance of these materials can be finely tuned through chemical synthesis. sdu.dk Fullerene derivatives, for example, are well-known n-type organic semiconductors used in OPVs.

The this compound moiety can be incorporated into larger π-conjugated systems used as organic semiconductors. journalspub.info Its electron-rich aromatic rings can influence the energy levels (HOMO/LUMO) and charge transport characteristics of the material. In the context of photovoltaic cells, which convert light directly into electricity via the photoelectric effect, tailoring the semiconductor material is crucial for maximizing efficiency. testbook.comsapub.org By modifying the structure of semiconducting polymers with groups like this compound, it is possible to optimize properties such as light absorption and charge transfer, which are fundamental to the operation of both solar cells and LEDs. journalspub.infomdpi.com

Role in Phosphole-Based Fluorophores

Phospholes, which are phosphorus-containing heterocyclic compounds, have emerged as valuable building blocks for functional materials used in OLEDs and fluorescent probes. researchgate.net Their optical and electrochemical properties can be precisely tuned by attaching different substituents to the phosphole ring. researchgate.net

Aromatic groups are commonly used as substituents at the 2- and 5-positions of the phosphole ring to create π-conjugated systems with specific emissive properties. researchgate.netresearchgate.net The introduction of a this compound group could serve this purpose, influencing the fluorescence characteristics of the resulting molecule. beilstein-journals.org Research has shown that the emission wavelengths of phosphole derivatives are highly dependent on the nature of these substituents. researchgate.net These tailored fluorophores are sought after for their high stability and performance in applications ranging from bioimaging to electroluminescent devices. nih.gov

| Application Area | Role of this compound Moiety | Key Properties Influenced | Source(s) |

| Organic Semiconductors | Incorporated as a structural component in π-conjugated polymers or small molecules. | Energy levels (HOMO/LUMO), charge carrier mobility, film morphology. | zju.edu.cnjournalspub.info |

| Organic Light-Emitting Diodes (OLEDs) | Used as a substituent on emissive materials (e.g., phospholes) to tune color and efficiency. | Emission wavelength (color), photoluminescence quantum yield, thermal stability. | researchgate.netresearchgate.net |

| Organic Photovoltaic (OPV) Cells | Integrated into donor or acceptor materials to optimize the absorption spectrum and energy level alignment. | Light absorption, charge separation and transport, power conversion efficiency. | sdu.dktestbook.com |

| Phosphole-Based Fluorophores | Attached as an aromatic substituent to the phosphole ring to modify photophysical properties. | Fluorescence wavelength, quantum yield, Stokes shift. | researchgate.netbeilstein-journals.orgnih.gov |

Structure-Property Relationships in Materials Applications

The concept of a structure-property relationship is central to materials science; it posits that the molecular structure of a compound dictates its observable physical and chemical properties. wisdomlib.org Even minor changes to a molecule's structure can lead to substantial differences in material performance. ubc.ca

In the case of this compound, its distinct structural features directly correlate with the functional properties of the materials it helps create.

Bulky Aromatic Structure: The presence of multiple phenyl rings creates significant steric bulk. As discussed, when integrated into polymers, this disrupts chain packing, which enhances solubility and increases the fractional free volume. mdpi.com This is a classic example of how molecular architecture influences macroscopic properties.

Ether Linkage: The flexible ether (C-O-C) bond introduces rotational freedom that is absent in more rigid, fully fused aromatic systems. This flexibility can improve the processability of polymers without significantly compromising their thermal stability.

π-Conjugated System: The aromatic rings form a π-conjugated system that is fundamental to its use in optoelectronics. This system is responsible for the absorption and emission of light, and its characteristics can be tuned by extending the conjugation or adding other functional groups. researchgate.net

The study of how isomeric differences—subtle changes in the arrangement of the same atoms—affect polymer properties further highlights this principle. By strategically placing the phenoxybiphenyl moiety, materials scientists can fine-tune properties like the dielectric constant, refractive index, and gas permeability in high-performance polymer films. This deliberate engineering, based on a deep understanding of structure-property relationships, is essential for designing the next generation of advanced materials. wisdomlib.orgmdpi.com

Theoretical and Computational Materials Science for Rational Design

The advancement of modern materials science has been profoundly influenced by the integration of theoretical and computational methods, which allow for the rational design of novel materials with tailored properties. hi-iberia.es This approach moves beyond traditional trial-and-error experimentation, leveraging the power of computation to predict material characteristics at an atomic and molecular level before synthesis. arxiv.org By using sophisticated simulation techniques, researchers can systematically screen vast chemical spaces, accelerating the discovery and development of high-performance materials for specific applications. longdom.orgresearchgate.net

At the core of this paradigm is the use of computational tools to establish clear structure-property relationships. nih.gov Techniques such as Density Functional Theory (DFT), molecular dynamics, and other first-principles simulations enable the calculation of fundamental electronic and structural properties. mdpi.comutoronto.ca These methods are instrumental in understanding how the arrangement of atoms in a molecule, such as this compound, dictates its macroscopic behavior. weizmann.ac.ilcompmatphys.org This predictive capability is the foundation of rational design, guiding synthetic efforts toward the most promising candidates and minimizing time-consuming and costly laboratory work. rsc.org

Research Findings in the Context of this compound

The this compound scaffold serves as a valuable building block in the design of advanced functional materials. Its rigid, aromatic structure combined with the conformational flexibility of the ether linkage makes it an interesting candidate for applications requiring specific thermal, electronic, or optical properties. Computational chemistry allows for the in-depth exploration of this potential.

Density Functional Theory (DFT) is a particularly powerful tool for investigating molecules like this compound and its derivatives. southampton.ac.uk Researchers employ DFT calculations to determine optimized molecular geometries, electronic structures, and key energetic parameters that govern material performance. sci-hub.semdpi.com For instance, calculations on derivatives such as 4,7-bis(4'-phenoxybiphenyl-4-yl)-1,10-phenanthroline have been used to predict their properties for potential applications. lookchem.com

Key parameters derived from these computational studies include:

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the electronic behavior of a material. They determine the energy gap, which is related to the material's color and conductivity, as well as its potential for use in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Ionization Potential (IP) and Electron Affinity (EA): These values, related to the HOMO and LUMO energies, respectively, are crucial for assessing the efficiency of charge injection and transport in electronic devices.

Reorganization Energy: This parameter quantifies the geometric relaxation of a molecule upon gaining or losing an electron. A low reorganization energy is a key indicator of high charge mobility, a desirable trait for semiconductor materials.

Exciton Binding Energy: In optical materials, this value helps predict the efficiency of light emission. A lower binding energy is often sought in the design of materials for photocatalysis and OLEDs. rsc.org

By systematically modifying the this compound structure—for example, by adding electron-donating or electron-withdrawing groups—and calculating these properties for each new derivative, a virtual library of potential materials can be created and screened. researchgate.net This high-throughput computational approach allows researchers to identify modifications that would best tune the material's properties for a target application, such as achieving a specific color of emission in an OLED or optimizing charge separation in a solar cell. longdom.orgrsc.org This rational design process, guided by theoretical calculations, significantly accelerates the materials discovery pipeline. nih.gov

Table 1: Representative Calculated Electronic Properties for a Biphenyl-based Compound using DFT

This table illustrates the type of data generated from DFT calculations for the rational design of materials. The values are representative and depend on the specific computational method and basis set used (e.g., B3LYP/6-311G**). mdpi.commdpi.com

| Calculated Property | Description | Representative Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 to -3.0 eV |

| Energy Gap (Eg) | The difference between LUMO and HOMO energies; influences optical and electronic properties. | 2.5 to 4.5 eV |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule in the gas phase. | 5.5 to 7.0 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule in the gas phase. | 0.5 to 2.0 eV |

| Reorganization Energy (λ) | The energy associated with geometric changes during charge transfer; lower values suggest better charge mobility. | 0.15 to 0.40 eV |

Environmental Fate and Transformation of 2 Phenoxybiphenyl

Degradation Pathways in Environmental Compartments

Degradation is a key factor in determining the persistence of a chemical in the environment. It can occur through biological processes (biodegradation) or abiotic processes like hydrolysis and photolysis.

Aerobic Biodegradation: Under aerobic conditions, bacteria have been shown to degrade diphenyl ethers. For instance, Sphingomonas sp. strain SS3 can utilize diphenyl ether as its sole source of carbon and energy. nih.govresearchgate.net The established pathway involves an initial attack by a dioxygenase enzyme on one of the aromatic rings. researchgate.netnih.gov This enzymatic action introduces two hydroxyl groups, forming an unstable hemiacetal which then cleaves. researchgate.netnih.gov For 2-Phenoxybiphenyl, this would likely result in the formation of phenol (B47542) and 2-phenylphenol (B1666276) . These intermediates are common phenolic compounds that are subsequently channeled into standard metabolic pathways, such as the 3-oxoadipate (B1233008) pathway, and are further mineralized. nih.govresearchgate.net Studies on brominated diphenyl ethers also show that degradation proceeds through the removal of bromine atoms followed by the cleavage of the ether bond, ultimately yielding phenol. iwaponline.com

Anaerobic Biodegradation: In anaerobic environments, such as deep sediments or flooded soils, a different microbial degradation mechanism is expected. Research has demonstrated that the ether bond of diaryl ethers can be cleaved under methanogenic (anaerobic) conditions. osti.govmsu.edu This process is thought to occur via a reductive mechanism, which for a compound like phenyl ether, yields phenol and benzene. osti.gov By analogy, the anaerobic degradation of this compound would be expected to proceed through the reductive cleavage of the ether linkage, producing phenol and biphenyl (B1667301) . The ability of various anaerobic microorganisms to cleave ether bonds has been well-documented for a range of compounds. osti.govasm.orgresearchgate.net

Hydrolytic Stability: Hydrolysis is a chemical reaction with water that can break down certain compounds. The stability of a chemical to hydrolysis is often dependent on pH. nih.govnih.gov For this compound, its very low water solubility, as noted in safety data sheets, suggests that hydrolysis is likely to be a very slow degradation process. osti.gov Compounds with stable ether linkages, like those in this compound, are generally resistant to hydrolysis under typical environmental pH conditions (pH 4-9). ecetoc.org Without specific experimental data, it is presumed that the hydrolytic half-life of this compound is long, and this pathway does not significantly contribute to its degradation.

Photolytic Degradation: Photolysis refers to the breakdown of a chemical by light, particularly sunlight. This process can be a significant degradation pathway for chemicals present in the upper layers of surface waters or on soil surfaces. csbsju.edu Photodegradation can occur directly, when the chemical itself absorbs light, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. csbsju.edu While specific photolysis data for this compound are unavailable, compounds with aromatic rings can absorb UV light. The rate of direct photolysis would depend on the overlap between the compound's absorption spectrum and the solar spectrum at the Earth's surface. copernicus.orgcopernicus.org Indirect photolysis is also a potential pathway in natural waters rich in dissolved organic matter, which can act as photosensitizers.

Aerobic and Anaerobic Biodegradation in Soil and Sediment Waters

Bioaccumulation and Biotransformation Potential in Organisms

Bioaccumulation: Bioaccumulation is the process by which a chemical accumulates in an organism to a concentration higher than that in the surrounding environment. nih.govsfu.ca It is a key concern for persistent, lipophilic (fat-soluble) compounds. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kₒw). A high log Kₒw value indicates a greater tendency to partition into fatty tissues. nih.govsfu.ca

This compound has a calculated XLogP3 (a computational estimate of log Kₒw) of 4.8. This high value suggests a significant potential for bioaccumulation in aquatic organisms. researchgate.net Regulatory frameworks often use log Kₒw and the Bioconcentration Factor (BCF) to classify a substance's bioaccumulation potential. nih.gov

Table 1: Bioaccumulation Potential based on Log Kₒw

| Log Kₒw Value | Bioaccumulation Potential | Relevance to this compound (Log Kₒw ≈ 4.8) |

| < 3 | Low | |

| 3 - 4 | Moderate | |

| > 4 | High | ✓ |

| > 5 | Very High |

This table provides a general interpretation of log Kₒw values in the context of bioaccumulation assessment. Specific BCF values are needed for a definitive classification.

Biotransformation: Biotransformation, or metabolism, is the process by which organisms chemically modify foreign compounds. sfu.ca This can lead to detoxification and elimination, or in some cases, the formation of more toxic metabolites. For this compound, biotransformation is expected to follow pathways similar to those observed in microbial biodegradation. The primary metabolic step in organisms like fish would likely be the enzymatic cleavage of the ether bond by cytochrome P450 monooxygenases. This would produce 2-phenylphenol and phenol, which could then be conjugated and excreted. Hydroxylation of the biphenyl or phenyl rings is also a common metabolic pathway for related compounds like PCBs and could occur as well. iwaponline.com

Environmental Distribution and Mobility in Soil, Water, and Air

The distribution of a chemical in the environment is governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediments. epa.gov

Mobility in Soil and Sediment: The mobility of an organic chemical in soil is primarily controlled by its adsorption to organic carbon. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Kₒc). chemsafetypro.comecetoc.org A high Kₒc value indicates strong binding to soil and low mobility. chemsafetypro.com While an experimental Kₒc for this compound is not available, it can be estimated from its log Kₒw value using quantitative structure-property relationships (QSPRs). d-nb.info

Using a standard QSPR equation (Log Kₒc ≈ 0.81 * Log Kₒw + 0.1), the estimated Log Kₒc for this compound (with a Log Kₒw of 4.8) is approximately 3.99. This corresponds to a Kₒc value of about 9,772 L/kg.

Table 2: Physicochemical Properties and Environmental Mobility of this compound

| Parameter | Value | Implication for Environmental Fate |

| Log Kₒw (XLogP3) | 4.8 | High potential for bioaccumulation and strong adsorption to organic matter. |

| Water Solubility | Low (Inferred) | Limits leaching in soil and dissolution in water. |

| Log Kₒc (Estimated) | ~3.99 | Indicates low mobility in soil and sediment. |

| Mobility Class | Low to Slightly Mobile | The compound is expected to remain strongly bound to soil and sediment particles. |

Kₒc and mobility class are estimated based on the calculated log Kₒw. Experimental data would be required for a definitive assessment.

Based on this high estimated Kₒc value, this compound is expected to be strongly adsorbed to soil organic matter and sediment, leading to low mobility. chemsafetypro.com This means it is unlikely to leach into groundwater but will tend to accumulate in the solid phases of soil and sediment. osti.gov

Mobility in Water and Air: Due to its low water solubility and high adsorption tendency, if released into an aquatic system, this compound would predominantly partition from the water column to suspended solids and bottom sediments. Its potential for long-range transport in water is therefore limited. Data on its vapor pressure and Henry's Law constant are not available, which prevents a full assessment of its potential for volatilization from water or soil surfaces and subsequent transport in the atmosphere.

Toxicological Research and Biological Interactions of 2 Phenoxybiphenyl

Biocompatibility and Bioactivity in Material Contexts (if applicable to derivatives or related structures)

The biocompatibility of a material refers to its ability to perform its intended function without eliciting any undesirable local or systemic effects in the host. bu.edu This is a critical consideration for any material intended for medical or biological applications. For 2-Phenoxybiphenyl and its derivatives, specific research into their biocompatibility and bioactivity within material science contexts is not extensively documented in publicly available literature. While derivatives of biphenyl (B1667301) structures are explored for pharmacological activities, their application and testing in biomaterials are not well-established. researchgate.net

General principles of biocompatibility testing involve assessing a material's interaction with biological systems. bioserv.denih.gov These evaluations are guided by standards such as ISO 10993, which outlines a risk management process for determining the potential biological risks of medical devices. fda.gov The assessment includes not only chemical toxicity but also physical characteristics like surface properties and geometry. fda.gov

Modulation of Cell Adhesion and Cellular Responses

Cell adhesion is a fundamental biological process crucial for tissue development, maintenance, and the integration of biomedical devices. numberanalytics.com The surface properties of a biomaterial, including its chemistry and topography, play a pivotal role in modulating cell adhesion. numberanalytics.comnih.gov

There is no specific research available in the public domain that details the modulation of cell adhesion and cellular responses by this compound or its simple derivatives when incorporated into a material context. The interaction between cells and a material is often mediated by the adsorption of extracellular matrix (ECM) proteins, which then engage with cellular receptors like integrins. nih.gov The ability of a surface to promote or inhibit this process is key to its biocompatibility. Materials can be engineered to control cell adhesion by modifying their surface with specific ligands or coatings. numberanalytics.comnih.gov For instance, amine-rich coatings can promote cell adhesion due to their positive charge, which attracts negatively charged biomolecules. mdpi.com

The following table outlines general strategies used to modulate cell adhesion on biomaterial surfaces, which could theoretically be applied to materials containing phenoxybiphenyl derivatives, though no such studies have been reported.

| Strategy | Mechanism of Action | Potential Cellular Response |

| Surface Chemistry Modification | Altering the chemical functional groups on the material surface (e.g., introducing amine or carboxyl groups). mdpi.com | Enhanced or inhibited protein adsorption, leading to controlled cell attachment and spreading. researchgate.net |

| Topographical Patterning | Creating micro- or nano-scale patterns on the material surface. | Guidance of cell alignment and migration. |

| Ligand Immobilization | Covalently attaching specific bioactive molecules (e.g., RGD peptides) to the surface. princeton.edufrontiersin.org | Promotion of specific cell receptor binding (e.g., integrin-mediated adhesion), leading to enhanced tissue integration. nih.gov |

| Hydrophilicity/Hydrophobicity Control | Modifying the surface energy to make it more water-attracting or repelling. | Influence on protein adsorption and subsequent cell adhesion. |

Immunomodulatory Effects and Signaling Pathways

Immunomodulation refers to the alteration of the immune response. kerry.com All materials that come into contact with biological tissues will elicit some form of immune response. nih.gov The goal of immunomodulatory biomaterials is to guide this response towards a favorable outcome, such as tissue regeneration, rather than chronic inflammation or rejection. nih.govnumberanalytics.com

Specific data on the immunomodulatory effects of this compound or its derivatives in a material science framework is not available. The immunomodulatory properties of a material are influenced by its physical and chemical characteristics, which can affect the behavior of immune cells like macrophages. mdpi.com Polyphenolic compounds, a broad class of substances, have been shown to possess immunomodulatory properties by interacting with various immune cells and signaling pathways, such as NF-κB and MAPk. mdpi.comnih.govresearchgate.net However, whether the phenoxybiphenyl structure imparts such activity in a material context has not been investigated.

The signaling pathways involved in the immune response to biomaterials are complex and can be initiated by the material's surface properties, leachables, or degradation products. nih.gov These can activate various immune cells and lead to the production of signaling molecules called cytokines. nih.gov

The table below summarizes key immune signaling pathways that are often studied in the context of biomaterial immunomodulation. There is no evidence to suggest that this compound or its derivatives currently feature in research targeting these pathways in a materials context.

| Signaling Pathway | Key Immune Cells Involved | Potential Outcome of Modulation by a Biomaterial |

| Toll-Like Receptor (TLR) Signaling | Macrophages, Dendritic Cells | Initiation of innate immune response, pro-inflammatory or anti-inflammatory cytokine production. nih.gov |

| NF-κB Signaling | Most immune cells | Regulation of genes responsible for inflammation, cell survival, and immune response. nih.gov |

| MAP Kinase (MAPk) Pathways | Macrophages, T-cells, B-cells | Control of cell proliferation, differentiation, and apoptosis in response to external stimuli. nih.gov |

| JAK-STAT Signaling | Lymphocytes, Macrophages | Transduction of signals from cytokines to the nucleus, influencing immune cell activation and function. nih.gov |

Advanced Analytical Methodologies for 2 Phenoxybiphenyl Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of 2-phenoxybiphenyl in complex environmental and biological samples. nih.gov The choice of chromatographic method and detector is dictated by the sample matrix, the required sensitivity, and the analytical objective, whether it be quantification or identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Samples

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in environmental samples. pharmacyjournal.orglongdom.org It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. wikipedia.org Given that this compound is a semi-volatile compound, GC-MS is a highly suitable method for its detection and quantification in matrices such as water, soil, and air. longdom.orgmdpi.com

The analysis begins with the sample being vaporized and introduced into the GC column. Separation occurs as the carrier gas (mobile phase) moves the analyte through a heated capillary column coated with a stationary phase. pharmacyjournal.org Compounds are separated based on their boiling points and affinity for the stationary phase. For a compound like this compound, a non-polar or medium-polarity column (e.g., with a 5% phenyl polysiloxane stationary phase) is typically effective. After separation, the analyte enters the mass spectrometer, where it is ionized (commonly by electron ionization), and the resulting ions are fragmented. The mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio, serves as a unique "fingerprint" for the compound, allowing for definitive identification by comparison to spectral libraries. longdom.org For quantitative analysis, selective ion monitoring (SIM) is often employed to enhance sensitivity by monitoring only specific ions characteristic of this compound. wikipedia.org

Table 1: Illustrative GC-MS Parameters for Analysis of Semi-Volatile Aromatic Compounds Note: Specific parameters for this compound analysis would require experimental optimization.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC System | ||

| Injection Mode | Splitless | To maximize the transfer of trace-level analytes onto the column. |

| Injection Port Temp. | 280 - 300 °C | To ensure rapid and complete volatilization of the analyte. wikipedia.org |

| Column Type | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms) | Provides good separation for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |

| Oven Program | Initial temp 60°C, ramp to 300°C at 10°C/min, hold for 5 min | Gradient temperature program to elute compounds with different boiling points effectively. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |

| Acquisition Mode | Full Scan (for identification) or Selective Ion Monitoring (SIM) (for quantification) | Full scan provides a complete spectrum for library matching, while SIM offers higher sensitivity. wikipedia.org |

| Monitored Ions (SIM) | Hypothetical: m/z 246 (M+), 169, 141 | Based on predicted fragmentation of this compound for highly sensitive and specific detection. |

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence, Mass Spectrometry) for Environmental and Biological Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are non-volatile or thermally labile, making it an excellent alternative or complementary method to GC-MS. researchgate.net It is particularly well-suited for analyzing this compound in complex liquid samples, including environmental water extracts and biological fluids like blood or urine. mdpi.comnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase, and separation is based on the analyte's interaction with these two phases. researchgate.net

Several detectors can be coupled with HPLC for the analysis of this compound:

UV Detector: Due to the presence of aromatic rings (biphenyl and phenoxy groups), this compound absorbs ultraviolet (UV) light. A Diode Array Detector (DAD) or a variable wavelength UV detector can be used for quantification by measuring the absorbance at a specific wavelength (e.g., around 254 nm). mdpi.com

Fluorescence Detector: Aromatic compounds often fluoresce, offering a more selective and sensitive detection method than UV absorbance. The detector measures the light emitted by the compound after excitation at a specific wavelength. This can be particularly advantageous for trace analysis in complex matrices.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity, making it the gold standard for bioanalysis. researchgate.netnih.gov It allows for the determination of the molecular weight of the analyte and, with tandem MS (MS/MS), provides structural information through fragmentation, enabling confident identification and quantification even at very low concentrations in complex biological matrices. nih.govnih.gov

Sample preparation, especially for biological matrices, is critical and often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interferences and concentrate the analyte before analysis. nih.govnih.gov

Table 2: Illustrative HPLC Parameters for Analysis of Aromatic Ethers Note: These parameters are generalized and would need to be optimized for the specific analysis of this compound.

| Parameter | Typical Setting | Purpose |

|---|---|---|

| HPLC System | ||

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | C18 is a common stationary phase for separating non-polar to moderately polar organic compounds. mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water | A mixture of organic solvent and water is used to elute the compound from the reversed-phase column. mdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation. mdpi.com |

| Column Temperature | 25 - 40 °C | Maintained at a constant temperature to ensure reproducible retention times. |

| Detector | ||

| UV/DAD | 254 nm | A common wavelength for detecting aromatic compounds. |

| Fluorescence | Excitation: ~260 nm; Emission: ~310 nm (Hypothetical) | Provides higher sensitivity and selectivity for fluorescent compounds. |

| Mass Spectrometry | Electrospray Ionization (ESI), positive or negative mode | A soft ionization technique suitable for polar and non-volatile compounds, enabling coupling of LC to MS. nih.gov |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the separation and qualitative identification of compounds. nih.govlongdom.org While not as powerful as GC or HPLC for quantitative analysis, TLC serves as a valuable tool for preliminary screening, checking the purity of a sample, or monitoring the progress of a chemical reaction. news-medical.net

In TLC, a thin layer of an adsorbent material like silica (B1680970) gel is coated onto a flat carrier such as a glass or plastic plate, acting as the stationary phase. A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. longdom.org For this compound, a non-polar mobile phase like a hexane/ethyl acetate (B1210297) mixture would be suitable with a silica gel plate.

After development, the separated spots are visualized. Since this compound is a UV-active compound, it can be easily seen by placing the plate under a UV lamp (at 254 nm), where it will appear as a dark spot against a fluorescent background. nih.gov The retention factor (Rf value) can be calculated and compared to that of a standard to tentatively identify the compound.

Table 3: Hypothetical TLC System for this compound

| Component | Description | Purpose |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plate | A polar adsorbent suitable for separating moderately non-polar compounds. The F254 indicates a fluorescent indicator for UV visualization. |

| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) | A largely non-polar solvent system to move the non-polar analyte up the polar plate. The ratio can be adjusted to optimize separation. |

| Visualization | UV light at 254 nm | Allows for non-destructive detection of UV-active compounds like this compound. |

| Application | Purity assessment, reaction monitoring, qualitative screening. | Provides a quick and cost-effective way to check for the presence of the compound or impurities. |

Spectroscopic and Elemental Analysis Techniques

The following techniques are not used for the direct detection or characterization of the intact this compound molecule. Instead, they are elemental analysis techniques designed to determine the elemental composition of a sample. Their relevance to this compound lies in the quality control context, specifically for the detection of trace metallic impurities within a bulk sample of the compound after it has been appropriately digested to break down the organic matrix.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an elemental analysis technique renowned for its exceptional sensitivity, capable of detecting most elements at parts-per-trillion concentrations. nih.gov It is not suitable for analyzing organic molecules directly. Instead, its application would be to quantify trace and ultra-trace metallic contaminants in a sample of this compound. youngin.com

For this analysis, the organic this compound sample must first be completely decomposed, typically through microwave-assisted acid digestion. nih.gov This process removes the carbon matrix, leaving the inorganic elements in an aqueous solution. The solution is then nebulized into a high-temperature argon plasma (around 6,000-10,000 K), which atomizes and ionizes the elements. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of a wide range of elements simultaneously. youngin.com

Table 4: Application of ICP-MS for Impurity Analysis in a this compound Sample

| Parameter | Description |

|---|---|

| Technique Principle | Detection of ions generated by a high-temperature plasma, separated by mass. |

| Application | Quantification of trace metallic impurities (e.g., catalyst residues like Cu, Pd; or environmental contaminants like Pb, Cd, As). |

| Sample Preparation | Complete acid digestion of the organic sample is mandatory. |

| Typical Detection Limits | ng/L (parts per trillion) to µg/L (parts per billion) for most elements. nih.gov |

| Key Advantage | Multi-element capability and extremely high sensitivity. nih.gov |

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry (AAS) is another highly sensitive technique for determining the concentration of specific elements in a sample. fortunepublish.com Like ICP-MS, it does not provide information about the molecular structure of this compound but is used to quantify individual metallic elements. measurlabs.com The technique is based on the principle that atoms absorb light at characteristic wavelengths. du.edu.eg

Similar to ICP-MS, the this compound sample must first be digested to liberate the elements of interest into a solution. This solution is then introduced into the instrument, where it is atomized, typically by a flame (Flame AAS) or an electrothermal graphite (B72142) tube furnace (GFAAS). fortunepublish.com A lamp emitting light at a wavelength specific to the target element is passed through the atomic vapor. The instrument measures the amount of light absorbed, which is proportional to the concentration of the element in the sample. du.edu.eg While highly sensitive, AAS is generally a single-element technique, requiring a different light source for each element to be analyzed. measurlabs.com

Table 5: Comparison of AAS Techniques for Elemental Analysis

| Feature | Flame AAS (FAAS) | Graphite Furnace AAS (GFAAS) |

|---|---|---|

| Atomization | Acetylene-air or nitrous oxide-acetylene flame (~2300-2900 °C). drawellanalytical.com | Electrically heated graphite tube (~2000-3000 °C). du.edu.eg |

| Sensitivity | Parts per million (mg/L) range. | Parts per billion (µg/L) range; 100-1000 times more sensitive than FAAS. researchgate.net |

| Sample Volume | Milliliters. | Microliters. du.edu.eg |

| Analysis Time | Fast, a few seconds per sample. | Slower, a few minutes per sample. |

| Application | Analysis of higher concentration elements. | Trace and ultra-trace element analysis. |

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comsuisse-tp.ch The fundamental principle of XRF involves bombarding a sample with high-energy X-rays, which excites atoms within the material. qa-group.com This excitation causes an electron to be ejected from one of the atom's inner orbital shells, creating a vacancy. To regain stability, an electron from a higher energy outer orbital fills the vacancy, and the excess energy is released as a fluorescent X-ray. horiba.com The energy of this emitted X-ray is unique to each element, acting as a "fingerprint" that allows for elemental identification. horiba.comqa-group.com The intensity of the emitted fluorescence is directly related to the concentration of that element in the sample. wikipedia.org

XRF is versatile and can analyze various sample types, including solids, liquids, and powders, often with minimal sample preparation. suisse-tp.chqa-group.com The method is valued for being fast, precise, and particularly useful for quality control and research. qa-group.com There are two main types of XRF spectrometry: Energy Dispersive XRF (EDXRF) and Wavelength Disseminating XRF (WDXRF), each with distinct advantages. horiba.com Typically, XRF can detect elements from sodium (Na) to uranium (U), with some configurations extending the range down to lighter elements like beryllium (Be). horiba.com

For a purely organic compound like this compound, which consists of carbon, hydrogen, and oxygen, standard XRF analysis is not a primary method for its direct detection or characterization, as these light elements are outside the typical range of detection for many XRF instruments. horiba.com However, XRF can be employed in a broader context, for instance, to analyze the elemental composition of complex matrices (e.g., soil, ceramics, building materials) in which the compound might be present or to detect the presence of heavier elements if they were part of a formulation or a catalyst used in synthesis. wikipedia.org

Advanced Detection and Characterization in Complex Matrices

Application of Radiolabeled and Non-Radiolabeled Approaches in Environmental Fate Studies

Environmental fate studies are essential for understanding the distribution, transformation, and degradation of chemical compounds like this compound when released into the environment. smithers.com These studies can be conducted using either non-radiolabeled or radiolabeled forms of the test substance, with the choice depending on the study's objectives. battelle.org

Non-radiolabeled approaches involve using the original, unmodified compound. While this method can be used to determine transformation rates and mobility in environmental compartments like soil and water, it has significant limitations. smithers.com Analytical methods for non-radiolabeled compounds can suffer from high matrix interference, especially in complex natural systems which may contain other environmental toxicants. smithers.com

Radiolabeled approaches are the standard in the regulated chemical industry and are often required by regulatory guidelines, such as those from the OECD. smithers.compharmaron.com In this method, the compound is synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), incorporated into its structure. pharmaron.com For a compound like this compound, this would typically involve creating ¹⁴C-2-Phenoxybiphenyl. The use of a radiolabel allows for precise tracking of the compound and its transformation products. battelle.org

Key advantages of using radiolabeled compounds include the ability to establish a complete mass balance, which accounts for all the applied substance, including what has degraded, become bound to the matrix (unextracted residue), or volatilized. smithers.combattelle.org This is crucial for accurately determining the route and rate of transformation and identifying transient intermediates. smithers.com Radiolabeling also simplifies the validation of extraction methods and often provides lower detection limits compared to non-radiolabeled techniques. battelle.org Despite higher initial costs and potential synthesis challenges, the accuracy and reliability of the data generated from radiolabeled studies are often considered to outweigh these disadvantages. battelle.org

Interactive Data Table: Comparison of Radiolabeled and Non-Radiolabeled Methods in Environmental Fate Studies

| Feature | Radiolabeled Approach | Non-Radiolabeled Approach |

|---|---|---|

| Primary Use | Determination of transformation pathway, rate, mass balance, and distribution. smithers.com | Determination of transformation rates and mobility. smithers.com |

| Mass Balance | Allows for accurate and complete mass balance determination. smithers.combattelle.org | Difficult to establish a full mass balance. smithers.com |

| Metabolite/Degradate ID | Enables clear identification of transformation products and intermediates. battelle.org | Identification is more complex and can be hindered by matrix effects. smithers.com |

| Sensitivity | Generally offers lower detection limits. battelle.org | Sensitivity can be limited by analytical techniques and matrix interference. smithers.com |

| Matrix Interference | Less susceptible to interference from environmental contaminants. battelle.org | Prone to high levels of matrix interference. smithers.com |

| Cost & Complexity | Higher initial cost and specialized synthesis required. battelle.org | Lower initial cost of the test substance. |

| Regulatory Acceptance | Often required by standard test guidelines (e.g., OECD). smithers.compharmaron.com | May be used for specific endpoints like degradation rate only. smithers.com |

Structure Elucidation using High-Resolution Mass Spectrometry

Following environmental fate studies, identifying the chemical structure of any transformation products of this compound is critical. High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for the metabolite profiling and structural elucidation of compounds in complex biological and environmental matrices. criver.com

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, provide highly accurate mass measurements. d-nb.infonih.gov This capability is crucial for assigning the correct elemental composition to an unknown metabolite or degradation product, which is the first step in determining its structure. nih.gov When coupled with separation techniques like liquid chromatography (LC-MS), HRMS allows for the detection and characterization of very low concentration analytes within a complex mixture. criver.commdpi.com

The process of structure elucidation involves analyzing the data generated by the spectrometer. criver.com Key pieces of information used include:

Accurate Mass Measurement: Provides the elemental formula of the parent ion. criver.com

Isotopic Pattern: Helps to confirm the elemental composition. criver.com

Product Ion Fragmentation (MS/MS): The fragmentation pattern of the parent ion provides structural information, acting as a fingerprint that can be pieced together to propose a chemical structure. criver.comd-nb.info

For instance, if a study on this compound revealed a transformation product, HRMS could differentiate between potential metabolic reactions, such as hydroxylation or cleavage of the ether bond, by precisely measuring the mass of the resulting molecule. The subsequent fragmentation of this molecule in an MS/MS experiment would provide further evidence to confirm the location of the modification. d-nb.info The proposed structure can then be definitively confirmed by comparing the analytical data against that of a chemically synthesized reference standard. nih.gov

Interactive Data Table: Application of HRMS in Structure Elucidation

| HRMS Feature | Application in Characterizing this compound Transformation Products |

|---|---|

| High Mass Accuracy | Determines the precise elemental formula of unknown metabolites, distinguishing between isobaric interferences. nih.gov |

| High Resolution | Separates analyte signals from matrix interferences, enabling detection of low-level components in complex samples like soil or water extracts. criver.com |

| LC-MS/MS Coupling | Provides chromatographic separation of multiple metabolites before MS analysis and generates fragmentation data for structural confirmation. d-nb.infomdpi.com |

| Full-Scan Data Acquisition | Allows for retrospective data mining to detect and characterize unexpected or unpredicted transformation products. nih.gov |

| Fragmentation Analysis | Elucidates the specific site of biotransformation (e.g., hydroxylation on a specific phenyl ring) by interpreting the product ion spectra. criver.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon-14 |

| Tritium |

| Beryllium |

| Sodium |

Theoretical Chemistry and Computational Studies of 2 Phenoxybiphenyl

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-phenoxybiphenyl. Methods like Density Functional Theory (DFT) are instrumental in elucidating the electronic structure of molecules. aps.orgrsc.org DFT calculations can determine the distribution of electrons within a molecule, which dictates its properties and reactivity. rsc.org The foundation of these calculations is the solving of the Schrödinger equation, for which approximations are made to render it solvable for complex systems. nih.gov

Molecular Orbital (MO) theory, a key component of quantum chemistry, describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. mdpi.com These orbitals are categorized as bonding, antibonding, or non-bonding, and their energies and electron occupancy determine the molecule's stability and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant, as their energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A hypothetical table of calculated electronic properties for this compound, based on typical outputs from DFT calculations, is presented below.

| Property | Predicted Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Dipole Moment | 1.5 | Debye |

This table is illustrative and contains hypothetical data for this compound.

Molecular Dynamics and Simulation Techniques for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape and dynamic behavior of molecules. nih.govmdpi.com By simulating the movement of atoms over time, MD can reveal the preferred three-dimensional structures (conformations) of a molecule and the transitions between them. mdpi.commi-6.co.jp This is particularly important for flexible molecules like this compound, where rotation around the ether linkage and the biphenyl (B1667301) bond allows for a wide range of conformations.

MD simulations can also be used to explore chemical reactivity by modeling the system as it moves along a reaction coordinate. This can help in understanding reaction mechanisms and predicting the stability of reaction intermediates and transition states.

The following table illustrates the kind of data that can be obtained from a conformational analysis of this compound using MD simulations.

| Conformational Parameter | Average Value | Standard Deviation |

| Dihedral Angle (C-C-O-C) | 60° | 15° |

| Dihedral Angle (C-C-C-C of biphenyl) | 45° | 10° |

This table is illustrative and contains hypothetical data for this compound.

Computational Design and Prediction of Chemical Reactivity and Material Properties

Computational methods are increasingly used to predict the chemical reactivity and material properties of novel compounds, which accelerates the discovery and design of new materials and drugs. nih.govnih.gov For this compound, computational tools can predict its reactivity towards various chemical reagents and its potential as a building block for functional materials.

The prediction of chemical reactions can be approached using both template-based and template-free methods. mi-6.co.jp Template-based methods rely on known reaction rules, while template-free approaches use machine learning to learn reaction patterns from large datasets. mi-6.co.jp Quantum mechanics and molecular mechanics (QM/MM) methods can also be employed to explore reaction pathways and determine activation energies, providing a detailed understanding of the reaction mechanism. nih.govnih.gov For instance, the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems has been successfully predicted using computational methods that calculate the free energies of protonation at different positions. rsc.org

Furthermore, computational tools can predict various material properties. arxiv.org This is particularly relevant for compounds like this compound, which could be a component of polymers or other advanced materials.

A hypothetical table showing predicted reactivity indices for this compound is provided below.

| Reactivity Descriptor | Predicted Value |

| Electrophilicity Index (ω) | 1.8 |

| Nucleophilicity Index (N) | 3.2 |

| Fukui Function (f-) on Oxygen | 0.15 |

| Fukui Function (f+) on para-carbon of phenoxy ring | 0.20 |

This table is illustrative and contains hypothetical data for this compound.

Application of Machine Learning Approaches in Chemical Systems

Machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties, accelerating drug discovery, and designing new materials. research.googlenih.gov ML models can be trained on large datasets of chemical information to learn complex relationships between molecular structure and properties. nih.govkuleuven.be